Succinylacetone-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

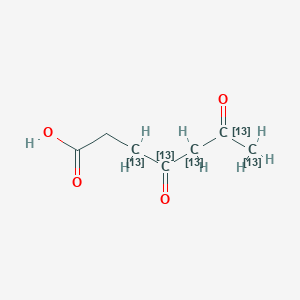

4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEPBHZLDUPIOD-JBSMRZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676144 | |

| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881835-86-5 | |

| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Succinylacetone-13C5: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Succinylacetone-13C5, a critical internal standard for the diagnosis and monitoring of Tyrosinemia Type I. This document details its physicochemical characteristics, stability profile, and its application in established analytical methodologies.

Core Chemical Properties

This compound is the isotopically labeled form of succinylacetone, where five carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous succinylacetone, a key biomarker for Tyrosinemia Type I.

| Property | Value | Reference |

| Chemical Name | 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 | [1][2] |

| Synonyms | This compound | [1] |

| CAS Number | 881835-86-5 | [1][2] |

| Molecular Formula | C2¹³C5H10O4 | [1][2] |

| Molecular Weight | 163.12 g/mol | [1][2] |

| Isotopic Purity | ≥99% ¹³C | [2] |

| Chemical Purity | ≥98% | [2] |

| Physical State | White to off-white solid | [2] |

| Solubility | Soluble in methanol and chloroform. | [2] |

Stability and Storage

The stability of this compound is crucial for its function as a reliable internal standard in quantitative bioanalysis. While comprehensive kinetic studies on its degradation are not extensively published, the following information provides guidance on its stability and optimal storage conditions.

Storage Conditions:

-

Solid Form: When stored as a solid, it is recommended to keep it at -20°C for long-term storage.[2] Some suppliers suggest that storage at room temperature away from light and moisture is also acceptable.

-

In Solution: Stock solutions of this compound are typically prepared in organic solvents like methanol. It is recommended to store these solutions at -20°C. The stability of succinylacetone in aqueous solutions is limited, and it is advised not to store aqueous solutions for more than one day.

General Stability:

This compound is considered stable under recommended storage conditions.[2] However, the parent compound, succinylacetone, is known to be sensitive to storage conditions, which can influence analytical results.[3] Therefore, proper handling and storage of both the analyte and the internal standard are critical for accurate quantification. One study noted that time and temperature stability studies for succinylacetone analysis from dried blood spots were not performed, highlighting a potential area for further investigation.

Role in Tyrosine Metabolism and Tyrosinemia Type I

Succinylacetone is a pathognomonic marker for Tyrosinemia Type I, an autosomal recessive metabolic disorder. The disease is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This deficiency leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to succinylacetone. The accumulation of these toxic metabolites causes severe liver and kidney damage.

Below is a diagram illustrating the tyrosine catabolism pathway and the point of enzymatic block in Tyrosinemia Type I, leading to the production of succinylacetone.

Caption: Tyrosine catabolism pathway and the formation of succinylacetone in Tyrosinemia Type I.

Experimental Protocols for Succinylacetone Quantification

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of succinylacetone in biological matrices, most commonly in dried blood spots (DBS) for newborn screening.

Sample Preparation from Dried Blood Spots

The following table outlines a typical workflow for the extraction and derivatization of succinylacetone from dried blood spots.

| Step | Procedure |

| 1. Punching | A 3 mm or 1/8 inch disc is punched from the dried blood spot into a 96-well microtiter plate. |

| 2. Extraction | An extraction solution containing this compound internal standard in a solvent mixture (e.g., methanol/water) is added to each well. |

| 3. Incubation | The plate is sealed and incubated with shaking to facilitate the extraction of succinylacetone and the internal standard from the paper matrix. |

| 4. Derivatization | A derivatizing agent, such as hydrazine or dansylhydrazine, is often added to improve the chromatographic retention and ionization efficiency of succinylacetone. This reaction forms a more stable and readily detectable derivative. |

| 5. Evaporation & Reconstitution | The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. |

LC-MS/MS Analysis

The analysis of the prepared samples is performed using a tandem mass spectrometer coupled with a liquid chromatograph. The following table provides typical parameters for this analysis.

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Succinylacetone derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 155 -> 137) |

| MRM Transition (this compound derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 160 -> 142) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of succinylacetone in dried blood spots using this compound as an internal standard.

Caption: General workflow for succinylacetone analysis in dried blood spots.

Conclusion

This compound is an indispensable tool for the early and accurate diagnosis of Tyrosinemia Type I. Its well-defined chemical properties and stability under appropriate storage conditions ensure its reliability as an internal standard in sensitive LC-MS/MS assays. The detailed experimental protocols outlined in this guide provide a foundation for laboratories to develop and validate robust methods for the quantification of succinylacetone, ultimately contributing to improved patient outcomes. Further research into the detailed degradation kinetics of this compound could further enhance its application in clinical diagnostics.

References

- 1. Preliminary proficiency testing results for succinylacetone in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinylacetone-13C5: A Technical Guide for its Application in Tyrosinemia Type I Research and Diagnosis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Succinylacetone-13C5 (¹³C₅-SA) is a stable isotope-labeled internal standard crucial for the accurate quantification of succinylacetone (SA), the pathognomonic biomarker for the inherited metabolic disorder Tyrosinemia Type I (HT-1). This technical guide provides a comprehensive overview of the application of ¹³C₅-SA in research and clinical settings, with a focus on its use in newborn screening and patient monitoring.

Introduction to Tyrosinemia Type I and the Role of Succinylacetone

Tyrosinemia Type I is an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to succinylacetone (SA) and succinylacetoacetate.[1] Untreated, HT-1 leads to severe liver disease, kidney dysfunction, and neurological crises.[2][3] Early diagnosis and treatment with nitisinone (NTBC), a 4-hydroxyphenylpyruvate dioxygenase inhibitor, can significantly improve patient outcomes.[4]

The measurement of succinylacetone is the most sensitive and specific method for the diagnosis of Tyrosinemia Type I.[2][5] Unlike tyrosine levels, which can be transiently elevated in newborns for other reasons, succinylacetone is exclusively elevated in individuals with HT-1.[1][5] Therefore, accurate quantification of SA is paramount for newborn screening programs and for monitoring the efficacy of treatment.

This compound as an Internal Standard

This compound is a non-radioactive, stable isotope-labeled analog of succinylacetone. Its chemical structure is identical to that of endogenous SA, with the exception that five of its carbon atoms are replaced with the heavier ¹³C isotope. This mass difference allows it to be distinguished from the naturally occurring analyte by mass spectrometry.

In quantitative analysis, a known amount of ¹³C₅-SA is added to a biological sample (e.g., dried blood spot, urine) at the beginning of the sample preparation process.[6] It undergoes the same extraction, derivatization, and ionization processes as the endogenous SA. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate and precise quantification can be achieved, correcting for any sample loss or variations in instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of ¹³C₅-SA in the analysis of succinylacetone for the diagnosis and monitoring of Tyrosinemia Type I.

Table 1: Succinylacetone Concentrations in Dried Blood Spots (DBS)

| Population | Succinylacetone Concentration (µmol/L) | Reference(s) |

| Unaffected Neonates | < 2.4 | [7] |

| Tyrosinemia Type I Patients (Untreated) | 3.3 - 150 | [7][8] |

| Newborn Screening Cutoff (Example) | > 5 | [8] |

Table 2: Performance Characteristics of LC-MS/MS Assays for Succinylacetone using ¹³C-labeled Internal Standards

| Parameter | Value | Reference(s) |

| Linearity | Up to 100 - 200 µmol/L | [7][8] |

| Limit of Detection (LOD) | 0.2 µmol/L | [7] |

| Limit of Quantification (LOQ) | 0.4 µmol/L | [7] |

| Intra-day Imprecision (CV%) | 1.34% - 7.09% | [7] |

| Inter-day Imprecision (CV%) | 3.50% - 8.2% | [7][8] |

| Recovery | 97.02% - 100.29% | [7] |

Experimental Protocols

The following is a detailed methodology for the quantification of succinylacetone in dried blood spots using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Materials and Reagents

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Hydrazine hydrate or Dansylhydrazine

-

Hydrochloric acid (HCl) or other suitable acid for butylation

-

n-Butanol

-

Deionized water

-

Dried blood spot punches

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation

-

Punching: A 3 mm disc is punched from a dried blood spot and placed into a well of a 96-well microtiter plate.

-

Extraction and Internal Standard Spiking: To each well, add 100 µL of a methanolic solution containing a known concentration of this compound.

-

Extraction: The plate is sealed and agitated on a plate shaker for 30 minutes to extract succinylacetone and the internal standard from the blood spot.

-

Derivatization: Add 50 µL of a hydrazine solution (e.g., 2% hydrazine in water) to each well. Hydrazine reacts with the ketone groups of succinylacetone to form a more stable pyrazolone derivative, which improves chromatographic and mass spectrometric properties.[9]

-

Incubation: The plate is sealed and incubated at 60°C for 20 minutes.

-

Drying: The solvent is evaporated to dryness under a stream of nitrogen at approximately 40°C.

-

Butylation (for simultaneous analysis with amino acids and acylcarnitines): Add 50 µL of 3N HCl in n-butanol to each well.

-

Incubation: The plate is sealed and incubated at 65°C for 15 minutes.

-

Drying: The solvent is again evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: An aliquot of the reconstituted sample is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate the derivatized succinylacetone from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the derivatized succinylacetone and the derivatized this compound internal standard.

-

Example MRM transitions (Butylated Hydrazine Derivative):

-

Succinylacetone: m/z 212 -> 156[8]

-

This compound: The precursor ion will be shifted by +5 (m/z 217), and the product ion may also be shifted depending on which part of the molecule fragments.

-

-

-

Quantification: The concentration of succinylacetone in the original sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of succinylacetone.

Visualizations

Tyrosine Catabolism and the Role of FAH Deficiency

Caption: Tyrosine catabolic pathway and the effect of FAH deficiency.

Newborn Screening Workflow for Tyrosinemia Type I

Caption: Newborn screening workflow for Tyrosinemia Type I.

Conclusion

This compound is an indispensable tool in the field of inborn errors of metabolism research and diagnostics. Its use as an internal standard enables the highly accurate and precise quantification of succinylacetone by LC-MS/MS, which is critical for the early detection of Tyrosinemia Type I through newborn screening programs. The detailed methodologies and established quantitative parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to improve the diagnosis and management of this serious metabolic disorder. The continued use of stable isotope dilution analysis with this compound will undoubtedly contribute to better outcomes for individuals with Tyrosinemia Type I.

References

- 1. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrsa.gov [hrsa.gov]

- 3. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]

- 6. db.cngb.org [db.cngb.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2155185A1 - Detecting succinylacetone - Google Patents [patents.google.com]

The Core Principle of Succinylacetone-13C5 Isotope Dilution Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underpinning the quantitative analysis of succinylacetone (SA) using isotope dilution mass spectrometry (IDMS), with a specific focus on the application of its 13C5-labeled internal standard. This technique is paramount in the diagnosis and monitoring of Tyrosinemia Type I, an inherited metabolic disorder.

The Fundamental Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying compounds in a sample. The core principle lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This labeled compound, known as the internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes.

In the context of succinylacetone analysis, a precisely weighed amount of Succinylacetone-13C5 is added to the biological sample (e.g., dried blood spot, urine, or plasma). The 13C5 designation indicates that five carbon atoms in the succinylacetone molecule have been replaced with the heavier carbon-13 isotope.[1][2] This results in a molecule that behaves identically to the naturally occurring succinylacetone (the analyte) during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the analyte by a mass spectrometer.

The ratio of the signal intensity of the endogenous analyte to the signal intensity of the isotopically labeled internal standard is then measured by the mass spectrometer. Because the amount of the internal standard added is known, the concentration of the endogenous analyte in the original sample can be accurately calculated. This method effectively compensates for any loss of analyte during sample processing, as both the analyte and the internal standard will be affected equally.

Below is a diagram illustrating the fundamental principle of this technique.

Experimental Workflow for Succinylacetone Analysis

The quantification of succinylacetone in biological matrices typically involves several key steps, from sample collection to final data analysis. While specific protocols may vary, the general workflow is consistent.

A common application is the analysis of succinylacetone in dried blood spots (DBS) for newborn screening of Tyrosinemia Type I.[3][4] The following diagram outlines a typical experimental workflow for this application.

Detailed Experimental Protocols

Several derivatization and analytical methods have been developed for the quantification of succinylacetone. The choice of method often depends on the biological matrix and the desired sensitivity.

Sample Preparation and Derivatization

Succinylacetone is a reactive ketone, and derivatization is often necessary to improve its chromatographic properties and detection sensitivity.[5]

-

Hydrazine Derivatization: This is a widely used method where succinylacetone reacts with hydrazine to form a stable pyrazolone derivative.[6][7][8] This derivative is then analyzed by LC-MS/MS.

-

Oximation followed by Butylation: In this two-step process, the ketone groups of succinylacetone are first reacted with hydroxylamine (oximation), followed by esterification with butanol (butylation).[3][4][9] This method is suitable for both LC-MS/MS and GC-MS analysis.

-

Dansylhydrazine Derivatization: This method involves derivatizing succinylacetone with dansylhydrazine, which introduces a fluorescent tag, enhancing detection sensitivity in LC-MS/MS.[10][11]

-

Trimethylsilane (TMS) Derivatization: For GC-MS analysis, succinylacetone and its internal standard can be oximated and then derivatized to form TMS derivatives.[1]

Chromatographic Separation and Mass Spectrometric Detection

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common analytical platform for succinylacetone quantification.[3][4] Reversed-phase chromatography is typically used to separate the derivatized succinylacetone from other matrix components before it enters the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For the hydrazine derivative of succinylacetone, the transition m/z 155 -> 137 is often monitored, while the corresponding transition for the 13C5-labeled internal standard is m/z 160 -> 142.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for succinylacetone analysis, typically after oximation and TMS derivatization.[1] The GC separates the volatile derivatives before they are ionized and detected by the mass spectrometer, often using Selective Ion Monitoring (SIM).

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies employing isotope dilution mass spectrometry for succinylacetone analysis.

| Parameter | Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Reference |

| Linearity | LC-MS/MS (Butylation) | Deuterium-labeled SA | 0-200 µM | Not Specified | 2.6 - 4.7 | 7.8 - 12.7 | [3][4] |

| Linearity | GC-MS (TMS derivatization) | This compound | 0.05 - 450 mmol/mol creatinine | Not Specified | Not Specified | Not Specified | [1] |

| Linearity | UPLC-MS/MS (Dansylhydrazine) | 13C4-labeled SA | Up to 100 µmol/L | Not Specified | < 10 | < 10 | [10] |

| Linearity | LC-MS/MS (Hydrazine) | 13C2-succinylacetone | Up to 100 µmol/L | 0.4 µmol/L | 1.34 - 7.09 | 3.50 - 4.49 | [12][13][14] |

| Linearity | Flow Injection Analysis-MS/MS | Stable-isotope labeled SA | 0.122–117.434 µmol/L | Not Specified | 6.91 - 12.65 | 8.57 - 12.27 | [15] |

| Linearity | LC-MS/MS (Butanolic HCl) | Not Specified | 0.1 - 125 µM | Not Specified | Not Specified | Not Specified | [16] |

Conclusion

The use of this compound in isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of succinylacetone in various biological matrices. This "gold standard" technique is essential for the timely diagnosis and effective management of Tyrosinemia Type I, significantly improving patient outcomes. The principles and methodologies outlined in this guide offer a comprehensive overview for researchers and clinicians working in the field of inborn errors of metabolism and drug development.

References

- 1. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinylacetone (3,4,5,6,7-¹³Câ , 99%)CLM-6755-0.01 [isotope.com]

- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I. | Sigma-Aldrich [sigmaaldrich.com]

- 5. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]

- 6. hrsa.gov [hrsa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs [flore.unifi.it]

- 15. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of ¹³C₅-Succinylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of ¹³C₅-succinylacetone. This isotopically labeled internal standard is critical for the accurate quantification of succinylacetone in biological samples, a key diagnostic marker for the inherited metabolic disorder tyrosinemia type I. Due to the limited availability of detailed published synthesis protocols, this guide combines information from analogous syntheses, commercially available product specifications, and analytical methodologies to provide a comprehensive resource.

Introduction

Succinylacetone (4,6-dioxoheptanoic acid) is a pathognomonic metabolite that accumulates in patients with tyrosinemia type I, an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). The monitoring of succinylacetone levels is essential for the diagnosis, treatment monitoring, and management of this condition. Stable isotope dilution analysis using mass spectrometry is the gold standard for the quantification of succinylacetone, and ¹³C₅-succinylacetone serves as an ideal internal standard for these assays. Its use corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.

Synthesis of ¹³C₅-Succinylacetone

Proposed Synthetic Pathway

The synthesis would likely involve a Claisen condensation reaction between a ¹³C-labeled acetone equivalent and a ¹³C-labeled succinic acid derivative. A potential strategy is outlined below:

-

Starting Materials:

-

Acetone-¹³,³C₂ (carbonyl and one methyl carbon labeled)

-

Diethyl succinate-¹³,³C₃ (one carboxyl carbon and both methylene carbons labeled)

-

Strong base (e.g., sodium ethoxide)

-

Acid for hydrolysis (e.g., hydrochloric acid)

-

Reaction Steps:

-

Enolate Formation: Acetone-¹³,³C₂ is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.

-

Claisen Condensation: The enolate of acetone-¹³,³C₂ reacts with diethyl succinate-¹³,³C₃ in a Claisen condensation reaction to form the ethyl ester of ¹³C₅-succinylacetone.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the final product, ¹³C₅-succinylacetone.

Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the quality and accuracy of the internal standard. The primary technique for this is high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC).

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation:

-

A stock solution of ¹³C₅-succinylacetone is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The stock solution is diluted to an appropriate concentration for mass spectrometric analysis.

-

-

Chromatography:

-

An aliquot of the diluted solution is injected into an LC system.

-

A reversed-phase C18 column is typically used for separation.

-

The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.

-

-

Mass Spectrometry:

-

The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

The instrument is operated in full scan mode to acquire high-resolution mass spectra of the eluting ¹³C₅-succinylacetone.

-

The isotopic distribution of the molecular ion is analyzed.

-

-

Data Analysis:

-

The theoretical isotopic distribution for ¹³C₅-succinylacetone is calculated based on the natural abundance of isotopes.

-

The experimentally measured isotopic distribution is compared to the theoretical distribution.

-

The isotopic purity is calculated as the percentage of the M+5 isotopologue relative to the sum of all isotopologues of succinylacetone.

-

Succinylacetone-13C5: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Succinylacetone-13C5 is a stable isotope-labeled internal standard essential for the accurate quantification of succinylacetone, a key biomarker for the diagnosis and monitoring of Hereditary Tyrosinemia Type 1 (HT1). This technical guide provides a comprehensive overview of its specifications, analytical methodologies, and its critical role in the diagnostic workflow for HT1.

Certificate of Analysis and Specifications

This compound is a high-purity, stable isotope-labeled compound used as an internal standard in mass spectrometry-based assays. Below are the typical product specifications compiled from various suppliers.

| Property | Specification |

| Chemical Name | 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 |

| Molecular Formula | C2(13C)5H10O4 |

| Molecular Weight | 163.12 g/mol |

| CAS Number | 881835-86-5 |

| Appearance | White to off-white solid |

| Chemical Purity | ≥98% |

| Isotopic Purity | ≥99% atom % 13C |

| Storage | Store at 2-8°C, protected from light and moisture |

| Applications | Internal standard for MS analysis, Metabolomics |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of succinylacetone in biological matrices, most commonly dried blood spots (DBS) and urine, for the diagnosis of HT1. The following is a generalized experimental protocol for the analysis of succinylacetone in DBS using LC-MS/MS.

Materials and Reagents

-

This compound internal standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Hydrazine monohydrate or Dansylhydrazine

-

Dried blood spot punches

-

96-well microtiter plates

-

LC-MS/MS system

Sample Preparation: Dried Blood Spot Extraction and Derivatization

-

Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well plate.

-

Extraction: To each well, add an extraction solution containing a known concentration of this compound in a methanol/water mixture.

-

Incubation: The plate is sealed and incubated with shaking to allow for the extraction of succinylacetone from the blood spot.

-

Derivatization: A derivatizing agent, typically hydrazine monohydrate, is added to the extract.[1] This reaction converts the keto groups of succinylacetone and the internal standard into more stable and readily ionizable pyrazole derivatives.[2] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[3] Dansylhydrazine can also be used as a derivatizing agent, which may improve the sensitivity of the assay.[4][5]

-

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: The derivatized sample is injected into a liquid chromatography system, typically using a C18 column, to separate the analyte from other components in the matrix.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native succinylacetone and this compound are monitored.

-

Quantification: The concentration of succinylacetone in the sample is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard against a calibration curve.

Diagnostic Workflow for Hereditary Tyrosinemia Type 1

This compound is a critical component in the newborn screening and diagnostic confirmation workflow for HT1. The presence of elevated succinylacetone is pathognomonic for this disorder.[6]

Caption: Newborn screening workflow for Hereditary Tyrosinemia Type 1.

Signaling Pathways and Logical Relationships

This compound itself is not involved in biological signaling pathways. Its significance lies in its use as a tool to accurately measure the concentration of endogenous succinylacetone. The accumulation of succinylacetone in HT1 is a direct consequence of a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This enzymatic block leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.

Caption: Simplified tyrosine catabolism pathway and the effect of FAH deficiency in HT1.

References

- 1. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008137868A1 - Detecting succinylacetone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hrsa.gov [hrsa.gov]

The Role of Succinylacetone in the Tyrosine Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylacetone (SA), a dicarboxylic acid, is a critical metabolite in the pathophysiology of Hereditary Tyrosinemia Type I (HT1), a rare and severe inherited metabolic disorder. Under normal physiological conditions, SA is not produced in any significant amount. However, in HT1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is subsequently converted to succinylacetoacetate and then to the highly toxic succinylacetone. This guide provides an in-depth technical overview of the role of succinylacetone in the tyrosine metabolism pathway, its mechanism of toxicity, its utility as a diagnostic and monitoring biomarker, and the rationale for therapeutic interventions. Detailed experimental protocols for the quantification of succinylacetone and the assessment of its enzymatic inhibition are also provided.

The Tyrosine Metabolism Pathway and the Formation of Succinylacetone

The catabolism of the amino acid tyrosine is a multi-step enzymatic process that primarily occurs in the liver. This pathway is essential for the breakdown of excess tyrosine and its conversion into intermediates that can enter the citric acid cycle for energy production.

A key enzyme in the terminal step of this pathway is fumarylacetoacetate hydrolase (FAH). In individuals with Hereditary Tyrosinemia Type I, the gene encoding FAH is mutated, leading to a deficiency in the enzyme's activity.[1][2] This deficiency causes the accumulation of the substrate fumarylacetoacetate.[1] The excess fumarylacetoacetate is then converted to succinylacetoacetate and subsequently to succinylacetone.[1]

References

The Gold Standard: Succinylacetone-13C5 as an Internal Standard for Tyrosinemia Type I Diagnosis and Monitoring

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hereditary Tyrosinemia Type I (HT-1) is a rare autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, most notably succinylacetone (SUAC), which is responsible for the severe liver and kidney damage characteristic of the disease. The accurate and precise quantification of SUAC in biological samples is paramount for the early diagnosis of HT-1 through newborn screening programs and for monitoring the efficacy of treatment. This technical guide provides a comprehensive overview of the use of Succinylacetone-13C5 as an internal standard in the gold-standard mass spectrometry-based methods for SUAC quantification.

The Biochemical Basis of Tyrosinemia Type I and the Role of Succinylacetone

In a healthy individual, the amino acid tyrosine is broken down through a series of enzymatic reactions. The final step in this pathway is the conversion of fumarylacetoacetate to fumarate and acetoacetate by the FAH enzyme. In individuals with HT-1, the deficiency of FAH leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to the highly toxic metabolite, succinylacetone.[1][2] The presence of succinylacetone in blood or urine is pathognomonic for HT-1, making it an ideal biomarker for diagnosis.[3][4][5]

The accumulation of succinylacetone has profound pathological consequences. It is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase, a key enzyme in the heme synthesis pathway.[6] This inhibition leads to the accumulation of δ-aminolevulinic acid, resulting in porphyria-like neurological crises. Furthermore, succinylacetone is directly toxic to hepatocytes and renal tubular cells, leading to progressive liver and kidney damage.

The Principle of Stable Isotope Dilution and the Role of this compound

The accurate quantification of endogenous analytes in complex biological matrices like blood and urine is challenging due to matrix effects, which can suppress or enhance the analyte signal during analysis by mass spectrometry. The stable isotope dilution (SID) method is the gold standard for overcoming these challenges. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical workflow.

This compound is an ideal internal standard for the quantification of succinylacetone. It is chemically identical to the endogenous succinylacetone but has a higher mass due to the incorporation of five Carbon-13 isotopes. Because the internal standard and the analyte behave identically during sample preparation (extraction, derivatization) and chromatographic separation, any sample loss or matrix effects will affect both compounds equally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.

Experimental Workflow for Succinylacetone Quantification

The analysis of succinylacetone in dried blood spots (DBS) is the standard method for newborn screening for HT-1. The following workflow outlines the key steps in a typical LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) based assay.

Detailed Experimental Protocols

The following are representative protocols for the analysis of succinylacetone in dried blood spots using LC-MS/MS. It is important to note that specific parameters may vary between laboratories and instrument platforms.

Sample Preparation

-

Punching: A 3.2 mm or 3/16 inch disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[7][8]

-

Internal Standard Addition: A working solution of this compound in a suitable solvent (e.g., methanol or an aqueous solution) is added to each well.

-

Extraction and Derivatization:

-

Hydrazine Method: An extraction solution containing hydrazine monohydrate in an acetonitrile/water/formic acid mixture is added to each well.[7] The plate is sealed and incubated with shaking (e.g., 45 minutes at 45°C).[7] Hydrazine reacts with the ketone groups of succinylacetone to form a more stable derivative for analysis.

-

Dansylhydrazine Method: An alternative derivatization agent is dansylhydrazine, which also reacts with the ketone groups and can improve chromatographic separation and detection sensitivity.[2][4]

-

-

Evaporation and Reconstitution: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

Table 1: Representative LC-MS/MS Parameters

| Parameter | Value | Reference |

| LC Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18) | [4] |

| Mobile Phase A | Water with 0.1% formic acid | [7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [7] |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [7] |

| MRM Transition (Succinylacetone) | m/z 155.1 → 109.1 (hydrazine derivative) | [7] |

| MRM Transition (this compound IS) | m/z 160.1 → 114.1 (hydrazine derivative) | [7] |

| MRM Transition (Butylated Succinylacetone) | m/z 212 → 156 | [8] |

| MRM Transition (Butylated D2-Succinylacetone IS) | m/z 214 → 140 | [8] |

Quantitative Data and Method Validation

A robust and reliable analytical method is essential for clinical diagnostic applications. The following tables summarize key validation parameters for succinylacetone assays using a stable isotope-labeled internal standard.

Table 2: Linearity and Sensitivity

| Parameter | Value | Reference |

| Calibration Curve Range | 0.122 - 117.434 µmol/L | [7] |

| 0 - 200 µmol/L | [8] | |

| up to 100 µmol/L | [4][10] | |

| Limit of Detection (LOD) | 0.2 µmol/L | [4][10] |

| Limit of Quantification (LOQ) | 0.4 µmol/L | [10] |

Table 3: Precision and Accuracy

| Parameter | Concentration Level | Value (% CV) | Reference |

| Intra-day Precision | 2.542 µmol/L | 6.91% | [7] |

| 14.641 µmol/L | 12.65% | [7] | |

| 5 µmol/L | 4.7% | [8] | |

| 20 µmol/L | 2.6% | [8] | |

| 50 µmol/L | 3.1% | [8] | |

| Inter-day Precision | 2.542 µmol/L | 8.57% | [7] |

| 14.641 µmol/L | 12.27% | [7] | |

| 5 µmol/L | 12.7% | [8] | |

| 20 µmol/L | 8.2% | [8] | |

| 50 µmol/L | 7.8% | [8] | |

| Accuracy (Recovery) | - | 101.2 - 103.87% | [7] |

| - | 97.02 - 100.29% | [10] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based assays represents the state-of-the-art for the diagnosis and monitoring of Tyrosinemia Type I. The stable isotope dilution method provides the necessary accuracy, precision, and robustness for reliable quantification of succinylacetone in complex biological matrices. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical rationale, analytical methodology, and key validation parameters for the implementation of this gold-standard approach. The continued application and refinement of these methods are crucial for improving the clinical outcomes for individuals with this rare and serious metabolic disorder.

References

- 1. childrensmn.org [childrensmn.org]

- 2. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrsa.gov [hrsa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

The Researcher's Guide to Stable Isotope Labeling in Metabolic Research

An In-depth Technical Guide for Scientists and Drug Development Professionals

Stable isotope labeling has emerged as an indispensable tool in metabolic research, offering a window into the dynamic and intricate network of biochemical reactions that sustain life. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of molecules, quantify fluxes through pathways, and gain unprecedented insights into cellular physiology in both health and disease. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies that underpin the power of stable isotope labeling in advancing scientific discovery and therapeutic development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), to tag biologically relevant molecules.[1] These labeled compounds, often referred to as tracers, are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.[1] The key difference lies in their mass, which allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By introducing a labeled substrate into a biological system, researchers can follow its incorporation into downstream metabolites, providing a dynamic picture of metabolic pathway activity.[1]

Key Applications in Metabolic Research

The versatility of stable isotope labeling lends itself to a wide array of applications, from fundamental cell biology to clinical drug development. Two of the most prominent applications are Metabolic Flux Analysis (MFA) and quantitative proteomics.

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[2] By feeding cells a ¹³C-labeled substrate like glucose and analyzing the resulting labeling patterns in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[2][3] This approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer and in guiding metabolic engineering efforts.[2][4]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[5][6] In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids.[5] This results in the incorporation of these amino acids into all newly synthesized proteins.[5] By combining protein lysates from "light" and "heavy" cultured cells, the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[5] This has proven invaluable for studying changes in protein expression in response to various stimuli or disease states.[7]

Data Presentation: Quantitative Insights

The quantitative nature of stable isotope labeling experiments generates a wealth of data. Summarizing this information in a structured format is crucial for interpretation and comparison.

Metabolic Flux Analysis Data

The following table presents a sample of metabolic flux data from a ¹³C-MFA study in Escherichia coli, illustrating the distribution of carbon from glucose through central metabolic pathways. The fluxes are typically normalized to the glucose uptake rate.

| Reaction | Flux (Normalized to Glucose Uptake) |

| Glucose Uptake | 100 |

| Glycolysis (Glucose to Pyruvate) | 85 |

| Pentose Phosphate Pathway (Oxidative) | 15 |

| TCA Cycle (Pyruvate to CO2) | 50 |

| Anaplerosis (PEP to Oxaloacetate) | 10 |

| Acetate Secretion | 25 |

This data is representative and compiled from typical ¹³C-MFA studies in E. coli.[8][9]

Quantitative Proteomics Data (SILAC)

This table showcases representative data from a SILAC experiment investigating changes in protein phosphorylation in response to a cellular stimulus. The data reflects the fold change in phosphorylation of specific proteins.

| Protein | Phosphorylation Site | Fold Change (Stimulated/Control) |

| Protein Kinase A | Threonine-197 | 3.2 |

| ERK1/2 | Tyrosine-204/187 | 5.8 |

| Akt | Serine-473 | 2.5 |

| mTOR | Serine-2448 | 1.9 |

| Glycogen Synthase | Serine-641 | -2.1 |

This data is illustrative of typical quantitative phosphoproteomics studies using SILAC.[5][10]

Experimental Protocols: Detailed Methodologies

The success of stable isotope labeling experiments hinges on meticulous experimental design and execution. Below are detailed protocols for key techniques.

¹³C-Metabolic Flux Analysis (MFA) using GC-MS

This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Labeling:

-

Culture cells in a defined medium to ensure precise control over nutrient sources.

-

For the labeling experiment, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) in place of its unlabeled counterpart.[11]

-

Incubate the cells for a duration sufficient to reach isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This duration varies depending on the pathway of interest.[11]

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by flash-freezing the cells in liquid nitrogen.

-

Extract the metabolites using a cold solvent mixture, such as 80% methanol, to precipitate proteins and other macromolecules.

-

Separate the soluble metabolite extract from the cell debris by centrifugation.

3. Sample Derivatization:

-

Derivatize the metabolites to increase their volatility for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the metabolites based on their boiling points and interactions with the column.

-

The mass spectrometer then ionizes the separated metabolites and measures the mass-to-charge ratio of the resulting fragments, allowing for the determination of isotopic labeling patterns.[12]

5. Data Analysis:

-

Process the raw GC-MS data to identify metabolites and determine their mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms).

-

Use specialized software to perform flux calculations by fitting the measured mass isotopomer distributions to a metabolic network model.[13][14]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a step-by-step guide for performing a quantitative proteomics experiment using SILAC.

1. Cell Culture and Labeling:

-

Culture two populations of the same cell line in parallel.

-

One population (the "light" sample) is grown in standard culture medium.[15]

-

The other population (the "heavy" sample) is grown in a medium where one or more essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[15]

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6]

2. Experimental Treatment:

-

Apply the experimental treatment (e.g., drug stimulation, gene knockout) to one of the cell populations, while the other serves as the control.

3. Sample Preparation:

-

Harvest both the "light" and "heavy" cell populations.

-

Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell mixture and extract the proteins.

4. Protein Digestion and Mass Spectrometry:

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

5. Data Analysis:

-

Process the raw MS data using specialized software (e.g., MaxQuant).

-

The software will identify peptides and quantify the intensity ratio of the "heavy" and "light" isotopic forms of each peptide.

-

The peptide ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.[16]

NMR-Based Metabolomics

This protocol describes the general workflow for analyzing stable isotope-labeled metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

-

Extract metabolites from cells or tissues as described in the MFA protocol.

-

Reconstitute the dried metabolite extract in a suitable NMR buffer, typically containing a deuterated solvent (e.g., D₂O) and an internal standard for chemical shift referencing and quantification.[17][18]

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra.

-

1D ¹H NMR spectra provide an overview of the metabolome, while 2D NMR experiments (e.g., ¹H-¹³C HSQC) can resolve overlapping signals and provide more detailed structural information.[19][20]

3. Data Processing and Analysis:

-

Process the raw NMR data, which includes Fourier transformation, phase correction, and baseline correction.

-

Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to databases of known compounds.

-

The positional information of the isotopic labels can often be determined from the NMR spectra, providing valuable insights into specific reaction pathways.[17]

-

Quantify the relative or absolute concentrations of metabolites based on the integral of their corresponding peaks.

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological information is essential for understanding and communication. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Conclusion

Stable isotope labeling, in conjunction with advanced analytical platforms and computational modeling, provides a dynamic and quantitative lens through which to view the intricate workings of cellular metabolism. The methodologies and applications outlined in this guide represent a powerful toolkit for researchers, scientists, and drug development professionals. By carefully designing and executing these experiments, it is possible to unravel complex metabolic networks, identify novel therapeutic targets, and ultimately accelerate the translation of fundamental biological discoveries into clinical applications. As technologies continue to advance, the scope and precision of stable isotope labeling in metabolic research will undoubtedly expand, further illuminating the metabolic underpinnings of life.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. carcinogenesis.com [carcinogenesis.com]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 8. ¹³C-metabolic flux analysis for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C-Metabolic Flux Analysis Reveals Effect of Phenol on Central Carbon Metabolism in Escherichia coli [frontiersin.org]

- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ckisotopes.com [ckisotopes.com]

- 16. research.yale.edu [research.yale.edu]

- 17. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 20. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Succinylacetone-13C5 in Dried Blood Spots by LC-MS/MS for Newborn Screening of Tyrosinemia Type I

Abstract

Hereditary tyrosinemia type I (HT-1) is a severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase. This deficiency leads to the accumulation of toxic metabolites, including succinylacetone (SUAC), which can cause severe liver and kidney damage. Early diagnosis and treatment are crucial to prevent long-term complications. The analysis of SUAC in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for newborn screening. This application note provides a detailed protocol for the quantitative analysis of succinylacetone in DBS using a stable isotope-labeled internal standard, Succinylacetone-13C5.

Introduction

Succinylacetone is a pathognomonic marker for HT-1, making its accurate measurement essential for the diagnosis and monitoring of the disease.[1][2] While tyrosine levels can also be elevated, they are not specific to HT-1 and can lead to false-positive results.[3] The use of LC-MS/MS for the determination of SUAC in DBS offers high sensitivity and specificity, allowing for early and accurate identification of affected newborns.[2][3] This method involves the extraction of SUAC from DBS, derivatization to enhance its chromatographic and mass spectrometric properties, and subsequent analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations in sample processing.[1]

Experimental

Materials and Reagents

-

Succinylacetone (SA) standard

-

This compound (SA-13C5) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Hydrazine monohydrate or Dansylhydrazine

-

Deionized water

-

Dried blood spot collection cards

-

96-well microtiter plates

-

Adhesive plate seals

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Waters Acquity UPLC with TQ Detector or equivalent)

Sample Preparation

-

Punching: A 3.2 mm or 3/16-inch disc is punched from the dried blood spot into a 96-well microtiter plate.[4][5]

-

Extraction: To each well, add 100-300 µL of an extraction solution. A common extraction solution consists of methanol or an acetonitrile-water mixture containing the this compound internal standard.[4][5] Some protocols also include hydrazine and formic acid in the extraction solution to initiate derivatization.[4][6]

-

Incubation: The plate is sealed and incubated with gentle mixing for approximately 45 minutes at 45°C.[4]

-

Derivatization: Succinylacetone is often derivatized to improve its ionization efficiency and chromatographic retention. Common derivatizing agents include hydrazine, which reacts with the ketone groups of SUAC.[4][5] Dansylhydrazine can also be used for derivatization.[7][8]

-

Evaporation and Reconstitution: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[4] The residue is then reconstituted in a suitable solvent, such as a methanol/water or acetonitrile/water mixture with formic acid, prior to LC-MS/MS analysis.[4][6]

LC-MS/MS Analysis

-

Liquid Chromatography: Chromatographic separation is typically achieved on a C18 column.[8] A gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small percentage of formic acid is commonly used.

-

Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Succinylacetone (Hydrazine derivative) | 155.1 | 109.1[4] |

| This compound (Hydrazine derivative) | 160.1 | 114.1[4] |

| Succinylacetone (Butylated) | 212 | 156[3] |

| Succinylacetone-d2 (Butylated IS) | 214 | 140[3] |

Results and Discussion

Method Performance

The performance of the LC-MS/MS method for succinylacetone analysis is evaluated based on several key parameters, which are summarized in the table below.

Table 2: Summary of Method Performance Characteristics

| Parameter | Result | Reference |

| Linearity Range | 0.122 - 117.434 µmol/L | [4] |

| up to 100 µmol/L | [7][8][9] | |

| Limit of Detection (LOD) | 0.2 µmol/L | [7][8][9] |

| Limit of Quantification (LOQ) | 0.4 µmol/L | [9] |

| Intra-assay Precision (%CV) | 2.6 - 6.91% | [4] |

| Inter-assay Precision (%CV) | 3.50 - 12.27% | [4] |

| Recovery | >96% | [7] |

| 97.02 - 100.29% | [9] |

The method demonstrates excellent linearity over a clinically relevant concentration range. The low limits of detection and quantification ensure the reliable measurement of even slightly elevated succinylacetone levels. The high precision and recovery data indicate that the method is robust and reproducible.

Clinical Application

This method has been successfully applied in newborn screening programs for the early detection of tyrosinemia type I.[3] Succinylacetone levels in affected newborns are significantly elevated compared to healthy infants. In one study, SUAC levels in ten confirmed HT-1 cases ranged from 16 to 150 µmol/L, while in controls, the levels were less than 5 µmol/L.[3] Another study reported SUAC concentrations of 6.4-30.8 µmol/L in dried blood spots from patients with established tyrosinemia type 1, with a cutoff in healthy infants of 0.63 µmol/L.[8]

Workflow and Pathway Diagrams

Caption: A flowchart of the experimental workflow for the analysis of succinylacetone in dried blood spots.

Caption: The logical relationship from disease etiology to improved patient outcomes through LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method for the quantification of succinylacetone in dried blood spots using this compound as an internal standard is a robust, sensitive, and specific tool for the newborn screening of hereditary tyrosinemia type I. The simple sample preparation and rapid analysis time make it suitable for high-throughput screening laboratories. The implementation of this method can significantly reduce the number of false-positive results and ensure the timely diagnosis and treatment of this severe metabolic disorder.[3]

References

- 1. hrsa.gov [hrsa.gov]

- 2. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The inclusion of succinylacetone as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Urinary Succinylacetone using GC-MS with a ¹³C₅-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, an inherited metabolic disorder.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of succinylacetone in human urine using gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution, employing ¹³C₅-succinylacetone as an internal standard. The method involves oximation followed by trimethylsilyl (TMS) derivatization prior to GC-MS analysis in selective ion monitoring (SIM) mode.

Experimental Workflow

The overall experimental workflow for the analysis of urinary succinylacetone is depicted below.

Caption: Experimental workflow for urinary succinylacetone analysis.

Experimental Protocols

Materials and Reagents

-

Succinylacetone (SA) standard

-

¹³C₅-Succinylacetone (¹³C₅-SA) internal standard (IS)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Urine samples

-

Creatinine standard

Sample Preparation

-

Urine Collection and Creatinine Measurement: Collect random urine specimens and store them frozen at -20°C or lower until analysis. Prior to analysis, thaw the urine samples and determine the creatinine concentration using a standard clinical method.

-

Sample Normalization: To a labeled glass tube, add a volume of urine equivalent to 1 µmol of creatinine.[1][2][3]

-

Internal Standard Spiking: Add a known amount of ¹³C₅-succinylacetone internal standard solution to each urine sample, calibrator, and quality control sample.

-

Oximation:

-

Add 100 µL of 1 M hydroxylamine hydrochloride solution in water.

-

Vortex mix and incubate at 80°C for 30 minutes.[2]

-

Allow the samples to cool to room temperature.

-

-

Extraction:

-

Acidify the samples by adding 50 µL of 6 M HCl.

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vials tightly and vortex to dissolve the residue.

-

Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]

-

After cooling to room temperature, the samples are ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Injector: Splitless mode, 260°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 30°C/min to 190°C

-

Ramp 2: 5°C/min to 290°C, hold for 10 minutes

-

Ramp 3: 40°C/min to 340°C to clean the column[4]

-

-

MS Parameters:

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS method for urinary succinylacetone.

| Parameter | Result | Reference |

| Linearity Range | 0.05 - 450 mmol/mol creatinine | [1][2][3] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 1 nmol/L | [6] |

| Limit of Quantification (LOQ) | 3 nmol/L | [6] |

| Intra-day Precision (%CV) | 0.2 - 3.2% | [6] |

| Inter-day Precision (%CV) | 1.9 - 5.6% | [6] |

| Recovery | 90.92% | [7] |

Data Analysis

The concentration of succinylacetone in the urine samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations. The final concentration is expressed as mmol/mol of creatinine.

Conclusion

This detailed protocol provides a robust and reliable method for the quantification of succinylacetone in urine using GC-MS with a ¹³C₅-labeled internal standard. The described sample preparation, derivatization, and analysis parameters are optimized for high sensitivity, specificity, and accuracy, making this method suitable for clinical research and diagnostic applications in the context of Tyrosinemia Type I.

References

- 1. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). | Semantic Scholar [semanticscholar.org]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. A GC/MS validated method for the nanomolar range determination of succinylacetone in amniotic fluid and plasma: an analytical tool for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

Application Note: High-Throughput Analysis of Succinylacetone from Human Plasma

Application Notes and Protocols for Hydrazine Derivatization of Succinylacetone for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylacetone (SUAC) is a pathognomonic biomarker for the diagnosis of Tyrosinemia Type I, an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including succinylacetone. Monitoring SUAC levels is crucial for the early diagnosis and therapeutic monitoring of this condition.

Direct analysis of succinylacetone by mass spectrometry is challenging due to its poor ionization efficiency.[4] To overcome this limitation, a derivatization step using hydrazine is employed. This reaction converts succinylacetone into a more stable and readily ionizable pyrazole derivative, 3-(5-methyl-1H-pyrazol-3-yl) propionic acid (MPP), enabling sensitive and specific quantification by tandem mass spectrometry (MS/MS).[5] These application notes provide a detailed protocol for the hydrazine derivatization of succinylacetone in biological matrices, particularly from dried blood spots (DBS), for subsequent LC-MS/MS analysis.

Metabolic Pathway of Tyrosine and Pathophysiology of Tyrosinemia Type I

Tyrosinemia Type I is characterized by a blockage in the final step of tyrosine degradation. The deficiency of fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is subsequently converted to succinylacetone.

Caption: Tyrosine catabolism pathway and the formation of succinylacetone in Tyrosinemia Type I.

Experimental Workflow for Succinylacetone Analysis

The following diagram outlines the key steps involved in the analysis of succinylacetone from dried blood spots using hydrazine derivatization followed by LC-MS/MS.

Caption: Experimental workflow for succinylacetone analysis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of succinylacetone in dried blood spots.[3]

Materials and Reagents:

-

Succinylacetone (SUAC) standard

-

Stable isotope-labeled internal standard (e.g., 13C4-Succinylacetone or Dioxooctanoid acid)[6][7]

-

Hydrazine monohydrate

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Ultrapure water

-

Dried blood spot (DBS) cards

-

96-well microtiter plates (U-bottom and V-bottom)

-

Plate shaker/incubator

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Internal Standard (IS) Working Solution: Prepare a solution of the stable isotope-labeled internal standard in the appropriate solvent (e.g., methanol or water) at a concentration suitable for the assay.

-

Extraction Solution: Prepare a solution of acetonitrile, water, and formic acid containing the internal standard and hydrazine. A typical composition is an acetonitrile-water-formic acid mixture with 5 µmol/L of the internal standard and 15 mmol/L of hydrazine monohydrate.[3]

-

-

Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot sample into a well of a 96-well U-bottom microtiter plate.[3]

-

Add 100 µL of the Extraction Solution to each well containing a DBS punch.[3]

-